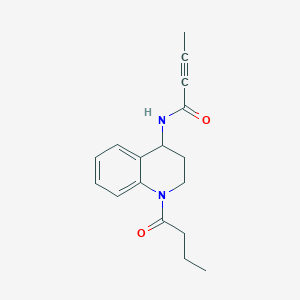

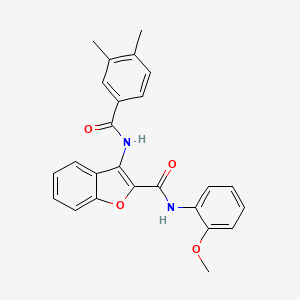

![molecular formula C17H17ClN2 B2616393 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215456-47-5](/img/structure/B2616393.png)

1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery . Due to their unique structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs can bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, obtained by the reaction of glyoxal and formaldehyde in ammonia . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Molecular Structure Analysis

Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The functionalization of imidazoles is a necessary step in the formation of many active pharmaceutical intermediates .

Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It has a melting point of 89 to 91 °C and a boiling point of 256 °C .

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Cyclization Reactions : Research by Partridge and Smith (1973) explored the cyclization of N-allyl-N′-arylacetamidines, including derivatives related to 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride, to produce imidazolines, dihydroquinazolines, and dihydrobenzodiazepines. This study highlights the compound's utility in synthesizing complex heterocyclic structures, crucial in pharmaceutical chemistry and organic synthesis (Partridge & Smith, 1973).

Enantioselective Synthesis : A study by Abecassis, Gibson, and Martín-Fontecha (2009) demonstrated the use of allyl ethers in the highly enantioselective functionalization of benzylic alcohols, leading to the synthesis of enantioenriched imidazole alcohols. This research is significant for the development of chiral molecules, which are essential in medicinal chemistry (Abecassis et al., 2009).

Corrosion Inhibition

- Copper Corrosion Inhibition : The efficiency of imidazole derivatives, including structures similar to this compound, as corrosion inhibitors for copper in acidic environments was investigated by Gašparac, Martin, and Stupnišek-lisac (2000). Their findings indicated that these compounds effectively inhibit copper corrosion, which is valuable for protecting metal surfaces in industrial applications (Gašparac et al., 2000).

Materials Science

- Polymer Synthesis : Chang et al. (2019) synthesized a new poly(N-allyl-tetrasubstituted imidazole) containing furan rings and benzene ring starting from a monomer similar to this compound. Their study focused on the polymer's luminescence property and thermal stability, suggesting its potential application in heat-resistant and luminescent materials (Chang et al., 2019).

Antimicrobial and Anticancer Research

- Antimicrobial Activity : Sharma et al. (2017) synthesized N-allyl-2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles and evaluated their in vitro antimicrobial activity against various pathogenic bacterial and fungal strains. Their research indicates the potential of these compounds in developing new antimicrobial agents (Sharma et al., 2017).

Mecanismo De Acción

Imidazoles have a wide range of applications in the field of medicine due to their diverse biological activities. They are used as antifungal, antiprotozoal, and anticancer agents. Some imidazoles also exhibit antibacterial effects on certain Gram-positive cocci bacteria . The mechanism of action of imidazoles generally involves the inhibition of the enzyme 14-alpha demethylase, a cytochrome P-450 enzyme that converts lanosterol to ergosterol, an essential component of the yeast membrane . By inhibiting this enzyme, imidazoles disrupt the synthesis of ergosterol, leading to increased cellular permeability and ultimately cell death .

Safety and Hazards

Direcciones Futuras

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This field is expected to open up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Propiedades

IUPAC Name |

2-(3-methylphenyl)-1-prop-2-enylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2.ClH/c1-3-11-19-16-10-5-4-9-15(16)18-17(19)14-8-6-7-13(2)12-14;/h3-10,12H,1,11H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVGQNJLIDGBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2CC=C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

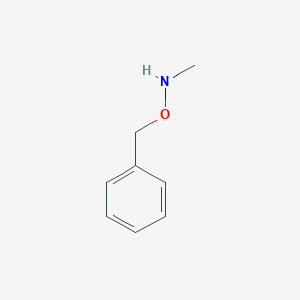

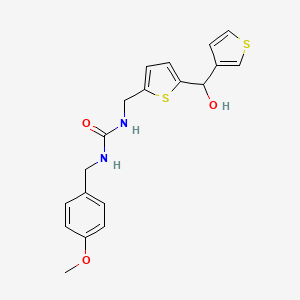

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2616311.png)

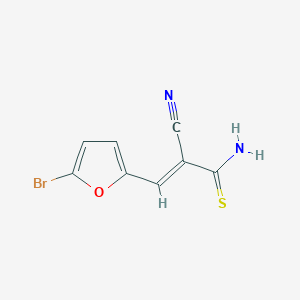

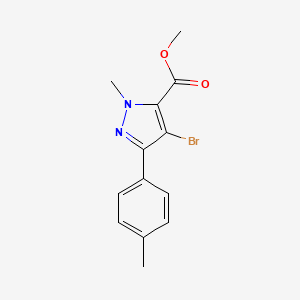

![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616315.png)

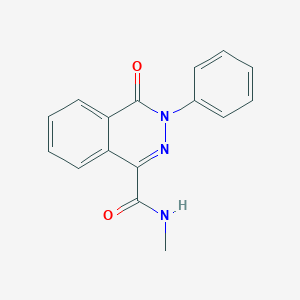

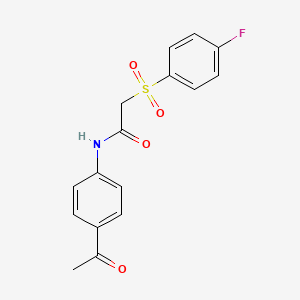

![5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2616320.png)

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616326.png)

![N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2616331.png)

![N-[3-(1-benzofuran-2-yl)propyl]-N'-(5-chloro-2-methoxyphenyl)ethanediamide](/img/structure/B2616332.png)